molecular formula C10H20N2O2 B582734 Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate CAS No. 147081-59-2

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

Cat. No.: B582734
CAS No.: 147081-59-2
M. Wt: 200.282
InChI Key: OKUCEQDKBKYEJY-QMMMGPOBSA-N
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Description

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.282. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Chiral Pyrrolidines : Chung et al. (2005) describe an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method offers a practical approach to synthesizing chiral pyrrolidine derivatives, which are valuable in medicinal chemistry (Chung et al., 2005).

  • Fluoroalkyl-Substituted Pyrazole Synthesis : Iminov et al. (2015) report the synthesis of fluorinated pyrazole-4-carboxylic acids, using tert-butyl 3-(methylamino)but-2-enoate as an intermediate. This synthesis is significant for producing fluorinated compounds, which have applications in pharmaceuticals (Iminov et al., 2015).

  • Antibacterial Naphthyridine Derivatives : Bouzard et al. (1992) studied the synthesis of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, which have shown promising antibacterial activities. The synthesis includes the use of a (3S)-3-amino-pyrrolidine to enhance the activity (Bouzard et al., 1992).

  • Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids : Herath and Cosford (2010) report a one-step continuous flow synthesis method for pyrrole-3-carboxylic acids, utilizing tert-butyl acetoacetates and amines. This method offers advantages in synthesizing complex molecules efficiently (Herath & Cosford, 2010).

  • Crystal Structure of Pyrrolidine Derivatives : Naveen et al. (2007) synthesized Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and characterized its crystal structure. Such studies are important for understanding the molecular configurations of pyrrolidine derivatives (Naveen et al., 2007).

  • CYP3A-Mediated Metabolism : Prakash et al. (2008) explored the metabolism of a prostaglandin E2 agonist, involving the oxidation of the tert-butyl moiety. This research is significant in understanding drug metabolism and interactions (Prakash et al., 2008).

  • Synthesis of Antiinflammatory Compounds : Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which showed potential as antiinflammatory and analgesic agents. This research contributes to the development of new drugs with reduced side effects (Ikuta et al., 1987).

Properties

IUPAC Name

tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUCEQDKBKYEJY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666494
Record name tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147081-59-2
Record name 1,1-Dimethylethyl (3S)-3-(methylamino)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147081-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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